B1165706 CROTON OIL CAS No. 8001-28-3

CROTON OIL

Cat. No.: B1165706
CAS No.: 8001-28-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Croton oil is a highly toxic and viscous liquid obtained from the seeds of the Croton tiglium plant, which belongs to the Euphorbiaceae family. This plant is native to India and the Malay Archipelago. This compound has a long history of use in traditional medicine, primarily as a purgative and counter-irritant. due to its potent irritant properties, its use in modern medicine is limited. The oil is known for its acrid taste and unpleasant odor .

Mechanism of Action

Target of Action

Croton oil, prepared from the seeds of Croton tiglium , a tree native to India and the Malay Archipelago , contains a variety of compounds, including fatty acids, terpenoids, and alkaloids . The primary targets of this compound are cells in the body, particularly those in the skin and gastrointestinal tract .

Mode of Action

This compound interacts with its targets primarily through irritation and inflammation. When applied externally, it can cause irritation and swelling . Internally, small doses can cause diarrhea . High doses of this compound can result in delayed cell growth or even cell death . Long-term application with increasing doses may stimulate cell proliferation, increase the concentration of heteroploid DNA, and induce conversion into malignant cells .

Biochemical Pathways

The main ingredients of this compound are glycerides of various fatty acids and the diterpene alcohol phorbol . These compounds can affect various biochemical pathways. For instance, phorbol esters, present in this compound, have been found to exhibit a variety of biological activities, including inhibition of HIV-1 protease, activation of protein kinase C (PKC), platelet aggregation, cell differentiation, anti-tuberculosis, cytotoxic activities, and activation of mesenchymal stem cells .

Pharmacokinetics

It is known that this compound can be absorbed through the skin and the gastrointestinal tract

Result of Action

The molecular and cellular effects of this compound’s action depend on the dose and route of administration. High doses can lead to cell death, while lower doses or long-term application can stimulate cell proliferation . This compound has also been found to have antitumor activity on A549 cancer cells . It can inhibit the proliferation and migration of these cells, disrupt the cell cycle process, and reduce the expression levels of cyclin A, cyclin B, and CDK1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cultivation conditions of the Croton tiglium plant can affect the composition and potency of the oil . Furthermore, the method of extraction can also impact the properties of the oil . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Croton oil plays a crucial role in various biochemical reactions due to its phorbol esters. These esters interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with protein kinase C (PKC), an enzyme that plays a pivotal role in cell signaling pathways. Phorbol esters in this compound activate PKC by mimicking diacylglycerol, a natural activator of PKC. This activation leads to a cascade of biochemical reactions that influence various cellular processes .

Cellular Effects

This compound has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of protein kinase C by phorbol esters in this compound can lead to changes in gene expression, promoting cell proliferation and differentiation. Additionally, this compound can induce inflammation and apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with protein kinase C. Phorbol esters bind to the regulatory domain of PKC, leading to its activation. This activation results in the phosphorylation of various target proteins, which in turn modulate different cellular functions. This compound also affects other signaling molecules and pathways, contributing to its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its biological activity for extended periods, but its potency may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained activation of protein kinase C and other signaling pathways, resulting in chronic inflammation and other cellular changes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can induce mild inflammation and stimulate immune responses. At high doses, it can cause severe toxicity and adverse effects, including tissue damage and systemic inflammation. The threshold effects of this compound are crucial for determining its safe and effective use in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C. The activation of PKC by phorbol esters in this compound can influence metabolic flux and alter metabolite levels. Additionally, this compound can affect other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within cells can influence its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Phorbol esters in this compound are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to exert its effects on particular cellular processes and signaling pathways .

Preparation Methods

Croton oil is typically extracted from the seeds of Croton tiglium through pressing or solvent extraction methods. The seeds are first peeled and then subjected to cold pressing or mild heating to extract the oil. Industrial production often involves solvent extraction to maximize yield .

Chemical Reactions Analysis

Croton oil contains various esters of phorbol, which are responsible for its biological activity. The oil undergoes several chemical reactions, including hydrolysis, transesterification, and oxidation. Common reagents used in these reactions include methanol, sodium methylate, and alkaline solutions. Major products formed from these reactions include phorbol esters and their derivatives .

Scientific Research Applications

Croton oil is widely used in scientific research due to its potent biological activities. It is used in tumor promotion studies, as it contains phorbol esters that can induce tumor formation in laboratory animals. The oil is also used to study pain mechanisms, inflammation, and the effects of anti-inflammatory drugs. Additionally, this compound is used in chemical peels for its exfoliating properties .

Comparison with Similar Compounds

Croton oil is unique due to its high content of phorbol esters. Similar compounds include other diterpenes found in plants of the Euphorbiaceae family, such as ingenol and prostratin. These compounds also exhibit biological activities, but this compound is particularly potent in its irritant and tumor-promoting effects .

Properties

CAS No.

8001-28-3

Molecular Weight

0

Synonyms

TIGLIUM OIL; OIL OF CROTON; crotonoel; crotonresin; crotontigliuml.oil; oils,croton; oleumtiglii; CROTON OIL

Origin of Product

United States
Customer
Q & A

Q1: What is the primary active component of croton oil responsible for its biological effects?

A1: While this compound is a complex mixture, research suggests that 12-O-tetradecanoylphorbol-13-acetate (TPA) is a key active principle responsible for many of its biological effects, including tumor promotion [].

Q2: How does this compound interact with cells to induce inflammation?

A2: this compound's irritant effects are attributed to the activation of protein kinase C (PKC), a family of enzymes involved in various cellular processes, including inflammation and cell growth. TPA, a phorbol ester found in this compound, is a potent PKC activator [, ].

Q3: What is the role of this compound in two-stage carcinogenesis models?

A3: this compound is a well-established tumor promoter in two-stage carcinogenesis models, particularly in mouse skin. After initiation with a carcinogen like 7,12-dimethylbenz(a)anthracene (DMBA), repeated applications of this compound promote tumor development by stimulating cell proliferation and inflammation [, , , ].

Q4: Does this compound exhibit any anticarcinogenic activity?

A4: While primarily known for its tumor-promoting activity, some studies suggest that this compound might exhibit a suppressing effect on intestinal carcinogenesis induced by methylazoxymethanol acetate (MAM) in rats. This effect is dose-dependent, and the mechanisms remain unclear [].

Q5: Can this compound induce tumor regression?

A5: Intriguingly, intralesional injection of emulsified this compound has been shown to cause complete regression of established murine fibrosarcoma tumors in some cases. This effect is likely due to the indiscriminate destruction of injected tissue caused by this compound's potent irritant properties [].

Q6: Does this compound influence immune responses?

A6: Research indicates that this compound can modulate immune responses. For instance, it was found to enhance the immunosuppressive effects of Bacillus Calmette-Guérin (BCG) vaccination in a mouse skin tumor model, leading to reduced tumor incidence [].

Q7: What is known about the stability of this compound?

A7: this compound's stability can be affected by various factors, including storage conditions and exposure to light and air. Studies have shown that the promoting activity of petroleum fractions, often used as vehicles for this compound, can decrease upon storage [].

Q8: Are there any specific formulation strategies used with this compound in research?

A8: In research settings, this compound is often diluted in solvents like acetone or mineral oil for topical application in animal models. The concentration used can significantly influence its effects [, ].

Q9: What are the known toxicological effects of this compound?

A9: this compound is a potent irritant and can cause severe skin reactions, including erythema, edema, blistering, and even ulceration [, , ]. It is also toxic if ingested and can cause severe gastrointestinal distress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.